N-(1,2-dicyclopropylethyl)propylamine
Description
N-(1,2-Dicyclopropylethyl)propylamine is a tertiary amine featuring a propylamine backbone substituted with a 1,2-dicyclopropylethyl group. Tertiary amines like this are often used in pharmaceutical synthesis, catalysis, and materials science due to their steric hindrance and electronic effects. The cyclopropane rings in the substituent may enhance rigidity and influence reactivity or binding interactions .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-(1,2-dicyclopropylethyl)propan-1-amine |
InChI |
InChI=1S/C11H21N/c1-2-7-12-11(10-5-6-10)8-9-3-4-9/h9-12H,2-8H2,1H3 |
InChI Key |
XZJPCJCCWWARKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC1CC1)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Propylamine (Propan-1-amine)
Key Differences :
N-Ethyl-1,2-dimethylpropylamine
Key Differences :
- Cyclopropane substituents may also affect electronic properties via conjugation effects, unlike the simpler alkyl branches in N-ethyl-1,2-dimethylpropylamine .
N,N-Diisopropylethylamine (DIPEA)
Key Differences :
- However, its basicity is expected to be lower than DIPEA due to increased steric bulk .
N-(3-Aminopropyl)-1,3-propanediamine
Key Differences :
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Reactivity Notes |
|---|---|---|---|---|
| Propylamine | 59.11 | 48–50 | Agrochemicals, pharmaceuticals | High nucleophilicity |
| N-Ethyl-1,2-dimethylpropylamine | 115.22 | 114.7 | Specialty intermediates | Moderate steric hindrance |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 127 | Catalysis, peptide synthesis | Non-nucleophilic base |
| This compound* | ~195 (estimated) | >150 (estimated) | Pharmaceuticals, catalysis (predicted) | High steric hindrance, low basicity |
*Estimated based on structural analogs.
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